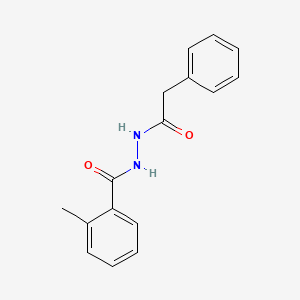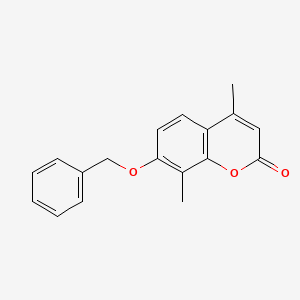![molecular formula C19H22N2O2 B5746273 N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide](/img/structure/B5746273.png)
N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide, also known as NPPB, is a chemical compound that has been widely used in scientific research. It belongs to the class of amides and is a white crystalline powder. NPPB is known for its ability to block chloride channels and has been used to study the physiological and biochemical effects of these channels.
作用機序
N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide blocks chloride channels by binding to the channel pore and preventing the passage of chloride ions. This results in a decrease in chloride ion conductance and an increase in membrane resistance. N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide has been shown to be selective for certain types of chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the volume-sensitive outwardly rectifying (VSOR) channel.
Biochemical and Physiological Effects
N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide has also been shown to modulate the release of neurotransmitters, including dopamine and glutamate. In addition, N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide has been shown to regulate the activity of ion transporters, including the Na+/K+-ATPase and the Na+/H+ exchanger.
実験室実験の利点と制限
One advantage of using N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide in lab experiments is its ability to selectively block chloride channels. This allows researchers to study the specific effects of chloride channels on cellular processes without interfering with other ion channels. However, one limitation of using N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide is its potential toxicity. N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research involving N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide. One area of interest is the role of chloride channels in cancer development and progression. N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting that it may have potential as a cancer treatment. Another area of interest is the regulation of blood pressure and heart rate by chloride channels. N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide has been shown to affect these processes, and further research may lead to the development of new treatments for hypertension and other cardiovascular diseases.
合成法
The synthesis of N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide involves the reaction of 2-aminophenylbutyric acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminophenylacetic acid to form N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide. The reaction scheme is shown below:
科学的研究の応用
N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide has been widely used in scientific research to study the physiological and biochemical effects of chloride channels. It has been used to investigate the role of chloride channels in various cellular processes, including cell volume regulation, neurotransmitter release, and ion transport. N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide has also been used to study the effects of chloride channels on the cardiovascular system, including the regulation of blood pressure and heart rate.
特性
IUPAC Name |
N-[2-(3-phenylpropanoylamino)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-2-8-18(22)20-16-11-6-7-12-17(16)21-19(23)14-13-15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZWIURVXXYRHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5746195.png)







![N-(4-acetylphenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5746260.png)
![3-{3-[(2-thienylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B5746264.png)
![N'-[(2,5-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5746269.png)
![6,8-dimethyl-3-(phenylethynyl)pyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B5746280.png)
![2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5746286.png)
